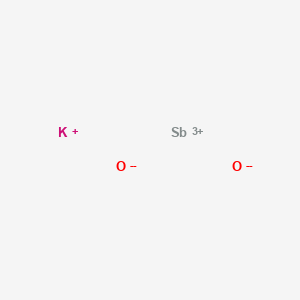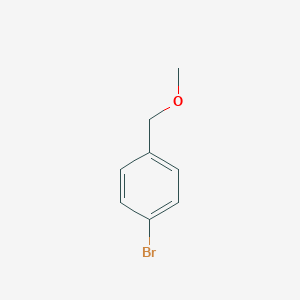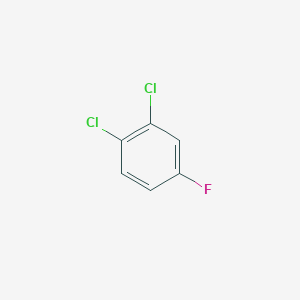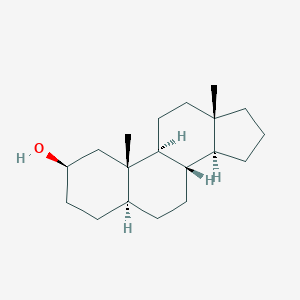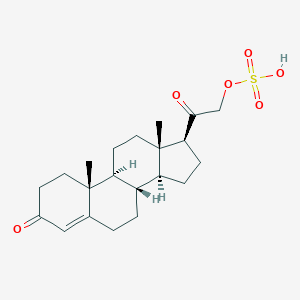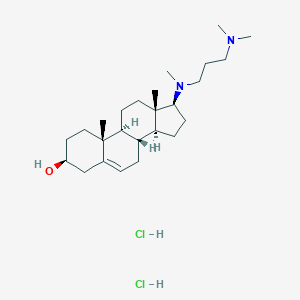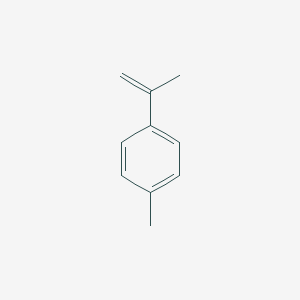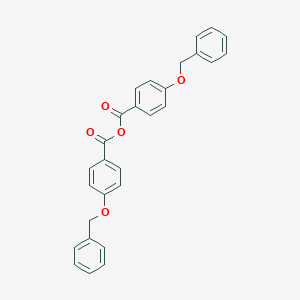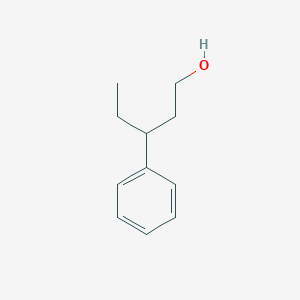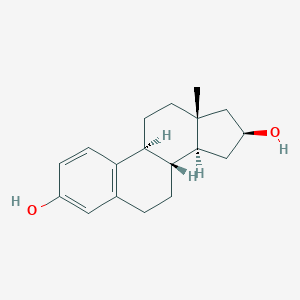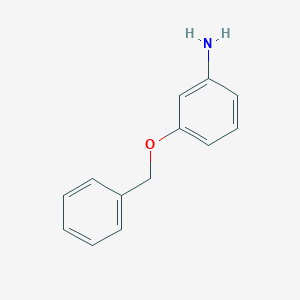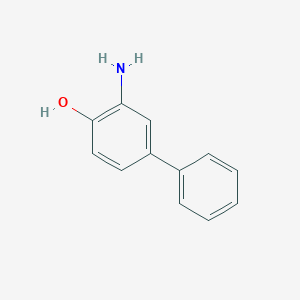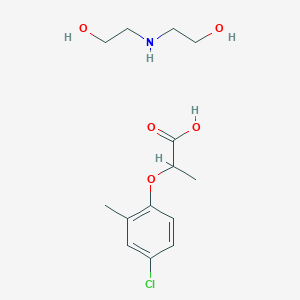
Mecoprop-diolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecoprop-diolamine, also known as MDA, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of phenoxy herbicides and is a derivative of the compound 2,4-dichlorophenoxyacetic acid (2,4-D). Mecoprop-diolamine is highly effective in controlling weeds and is considered to be a safe and reliable herbicide.
Mecanismo De Acción
Mecoprop-diolamine exerts its herbicidal activity by interfering with the plant's ability to synthesize essential amino acids. It inhibits the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic metabolites in the plant, ultimately resulting in its death.
Efectos Bioquímicos Y Fisiológicos
Mecoprop-diolamine has been shown to affect various physiological processes in plants, including photosynthesis, respiration, and hormone synthesis. It has also been shown to cause changes in the levels of various metabolites, including amino acids, sugars, and organic acids. The biochemical and physiological effects of Mecoprop-diolamine on plants are complex and depend on various factors such as the dose, exposure time, and plant species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mecoprop-diolamine is widely used in plant research as a chemical tool due to its herbicidal properties. It is a cost-effective and reliable herbicide that can be used to control broadleaf weeds in a variety of experimental setups. However, its use is limited by its toxicity and potential environmental impact. Careful handling and disposal are necessary to prevent contamination of the environment.
Direcciones Futuras
There is ongoing research to develop new herbicides that are more effective and environmentally friendly than Mecoprop-diolamine. One approach is to develop herbicides that target specific metabolic pathways in plants, which would reduce the risk of non-target effects. Another approach is to use natural compounds, such as plant-derived allelochemicals, as herbicides. These compounds have the potential to be highly effective and environmentally friendly. Additionally, there is a need for more research to understand the complex biochemical and physiological effects of Mecoprop-diolamine on plants, which would help in the development of new herbicides and the optimization of existing ones.
Métodos De Síntesis
Mecoprop-diolamine is synthesized by reacting 2,4-dichlorophenoxyacetic acid with diethanolamine. The reaction takes place under controlled conditions and produces Mecoprop-diolamine as a white crystalline solid. The purity of Mecoprop-diolamine is crucial for its effectiveness as a herbicide, and therefore, careful purification and analysis are necessary.
Aplicaciones Científicas De Investigación
Mecoprop-diolamine has been extensively studied for its herbicidal properties, and its effectiveness in controlling broadleaf weeds has been well established. It is also used as a chemical tool in plant research, particularly in studies related to plant growth and development. Mecoprop-diolamine has been shown to affect various physiological processes in plants, such as cell division, photosynthesis, and hormone synthesis.
Propiedades
Número CAS |
1432-14-0 |
|---|---|
Nombre del producto |
Mecoprop-diolamine |
Fórmula molecular |
C14H22ClNO5 |
Peso molecular |
319.78 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H11ClO3.C4H11NO2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;6-3-1-5-2-4-7/h3-5,7H,1-2H3,(H,12,13);5-7H,1-4H2 |
Clave InChI |
CGFQAAGKJZMVNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO |
Otros números CAS |
1432-14-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



